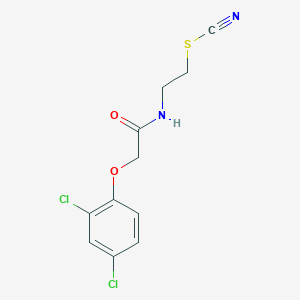
1-(2-Aminoethylthio)-2,2,2-trifluoroethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethylthio)-2,2,2-trifluoroethanol hydrochloride is a chemical compound that features a unique combination of functional groups, including an aminoethylthio group and a trifluoroethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethylthio)-2,2,2-trifluoroethanol hydrochloride typically involves the reaction of 2,2,2-trifluoroethanol with a suitable aminoethylthio precursor. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The process may involve multiple steps, including protection and deprotection of functional groups, to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Aminoethylthio)-2,2,2-trifluoroethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the trifluoroethanol moiety.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified trifluoroethanol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethylthio)-2,2,2-trifluoroethanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Aminoethylthio)-2,2,2-trifluoroethanol hydrochloride involves its interaction with specific molecular targets. The aminoethylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The trifluoroethanol moiety can influence the compound’s solubility and reactivity, facilitating its interaction with biological membranes and other cellular components.
Vergleich Mit ähnlichen Verbindungen
2-Aminoethylthioethanol hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical properties.
2,2,2-Trifluoroethanol: Does not contain the aminoethylthio group, limiting its reactivity.
Aminoethylthiol derivatives: Various derivatives with different substituents on the aminoethylthio group.
Uniqueness: 1-(2-Aminoethylthio)-2,2,2-trifluoroethanol hydrochloride is unique due to the presence of both the aminoethylthio and trifluoroethanol groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
21919-01-7 |
|---|---|
Molekularformel |
C4H9ClF3NOS |
Molekulargewicht |
211.63 g/mol |
IUPAC-Name |
1-(2-aminoethylsulfanyl)-2,2,2-trifluoroethanol;hydrochloride |
InChI |
InChI=1S/C4H8F3NOS.ClH/c5-4(6,7)3(9)10-2-1-8;/h3,9H,1-2,8H2;1H |
InChI-Schlüssel |
JKVYSVTYFJXPCI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSC(C(F)(F)F)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]](/img/structure/B14713281.png)






